3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

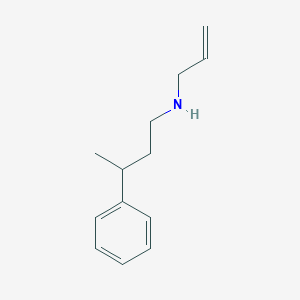

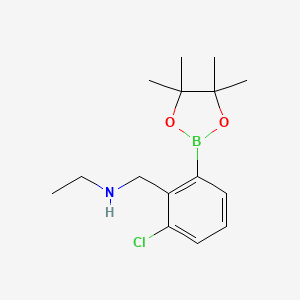

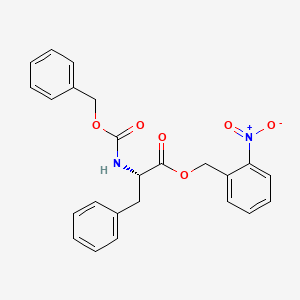

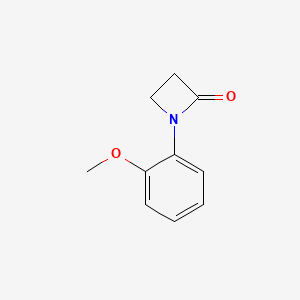

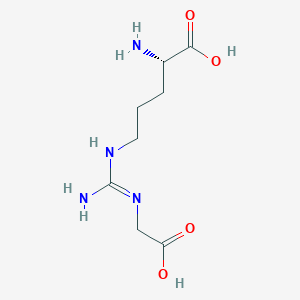

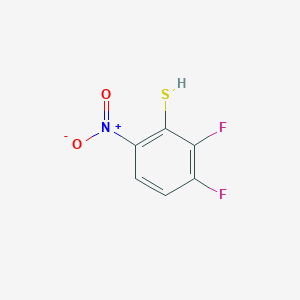

3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096333-72-9. It has a molecular weight of 295.62 and its IUPAC name is N-[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BClNO2/c1-6-18-10-11-12 (8-7-9-13 (11)17)16-19-14 (2,3)15 (4,5)20-16/h7-9,18H,6,10H2,1-5H3 . This code provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids and their esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is dependent on the substituents in the aromatic ring and the pH of the solution .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The solubility of boronic acids and their esters in various solvents is an important property that influences their use in chemical reactions .Aplicaciones Científicas De Investigación

Solubility Properties

The solubility of phenylboronic acids and their esters, including the pinacol ester, in organic solvents has been extensively studied. These compounds exhibit varying solubility profiles across different solvents, which is crucial for their application in organic synthesis and material science. For instance, phenylboronic acid shows high solubility in ethers and ketones, while its pinacol ester displays better solubility across all tested solvents, including chloroform and hydrocarbons. Such solubility properties are important for their use in chemical reactions and formulations Leszczyński, Hofman, & Sporzyński, 2020.

Phosphorescence Properties

A surprising discovery related to simple arylboronic esters, such as the phenylboronic acid pinacol ester, is their ability to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion in the excited state, which could open new avenues for the design of organic phosphorescent materials Shoji et al., 2017.

Hydrolysis Susceptibility

The stability of phenylboronic pinacol esters in aqueous environments, particularly at physiological pH, is a critical consideration for their application in drug delivery and other biomedical uses. These compounds undergo hydrolysis, with the rate affected by substituents in the aromatic ring and significantly accelerated at physiological pH. This characteristic must be carefully considered when designing pharmaceutical applications involving boronic esters Achilli et al., 2013.

Polymer Synthesis Applications

Phenylboronic acid pinacol esters are integral to the synthesis of polymers with specific functionalities, including H2O2-cleavable poly(ester-amide)s. Such polymers can degrade in response to H2O2, a property useful for creating sensitive delivery vehicles that release their cargo in oxidative environments. This has implications for drug delivery systems, especially in targeting oxidative stress-related diseases Cui et al., 2017.

Glucose-Sensitive Delivery

The use of phenylboronic acid pinacol ester in the design of glucose- and H2O2-responsive polymeric vesicles for insulin delivery highlights its potential in managing diabetes. These vesicles can adjust insulin release in response to blood sugar levels, offering a sophisticated approach to diabetes treatment. Such technology leverages the boronic ester's responsive nature to glucose and H2O2, underscoring the compound's versatility in biomedical applications Tong et al., 2018.

Safety and Hazards

Direcciones Futuras

Boronic acids and their esters are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Future research may focus on improving the stability of these compounds in water and developing new applications in drug design and delivery .

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propiedades

IUPAC Name |

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYBUPMJVZGLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)